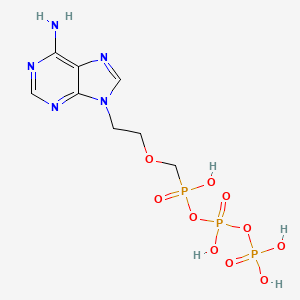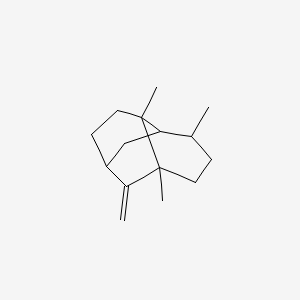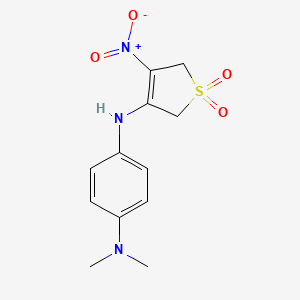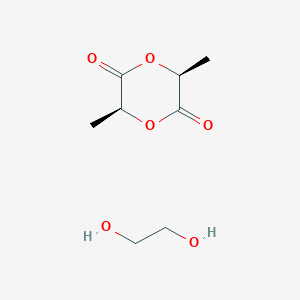
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol is a copolymer composed of poly(ethylene glycol) and polylactide segments. This compound is known for its biodegradability and biocompatibility, making it highly valuable in various biomedical applications. The combination of hydrophilic poly(ethylene glycol) and hydrophobic polylactide segments allows for the formation of micelles, which are useful in drug delivery systems.
准备方法
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol can be synthesized through ring-opening polymerization. This method involves the polymerization of lactide monomers in the presence of poly(ethylene glycol) using catalysts such as stannous octoate. The reaction conditions typically include temperatures ranging from 100°C to 180°C and reaction times of several hours . Industrial production methods often involve bulk polymerization techniques to achieve high molecular weight polymers with controlled properties .
化学反应分析
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol undergoes various chemical reactions, including hydrolysis, transesterification, and degradation. Hydrolysis occurs in the presence of water, leading to the breakdown of the polymer into its monomeric units. Transesterification reactions can occur when the polymer is exposed to alcohols, resulting in the exchange of ester groups. The major products formed from these reactions include lactic acid and poly(ethylene glycol) .
科学研究应用
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of biodegradable polymers. In biology and medicine, it is employed in drug delivery systems, tissue engineering, and as a scaffold for cell growth In industry, it is used in the production of biodegradable plastics and packaging materials .
作用机制
The mechanism of action of poly(ethyleneglycol-lactide) involves its ability to form micelles in aqueous environments. The hydrophilic poly(ethylene glycol) segments form the outer shell, while the hydrophobic polylactide segments form the core. This structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and stability . The micelles can then deliver the drugs to specific target sites in the body, where they release the drugs in a controlled manner .
相似化合物的比较
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol is often compared with other biodegradable polymers such as poly(lactic-co-glycolic acid) and polycaprolactone. While all these compounds are biodegradable and biocompatible, poly(ethyleneglycol-lactide) is unique in its ability to form micelles, making it particularly useful in drug delivery applications . Poly(lactic-co-glycolic acid) is known for its faster degradation rate, while polycaprolactone has a slower degradation rate . These differences make each compound suitable for specific applications depending on the desired degradation profile and mechanical properties .
属性
分子式 |
C8H14O6 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;ethane-1,2-diol |
InChI |
InChI=1S/C6H8O4.C2H6O2/c1-3-5(7)10-4(2)6(8)9-3;3-1-2-4/h3-4H,1-2H3;3-4H,1-2H2/t3-,4-;/m0./s1 |
InChI 键 |
YBAGJSUAYPAYFG-MMALYQPHSA-N |
手性 SMILES |
C[C@H]1C(=O)O[C@H](C(=O)O1)C.C(CO)O |
规范 SMILES |
CC1C(=O)OC(C(=O)O1)C.C(CO)O |
同义词 |
PEGL poly(ethyleneglycol-lactide) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


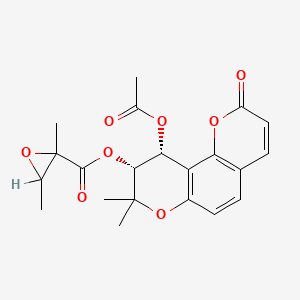
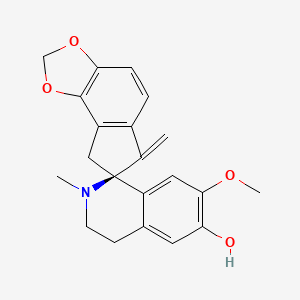

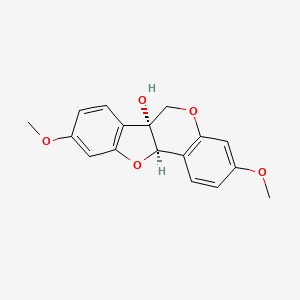
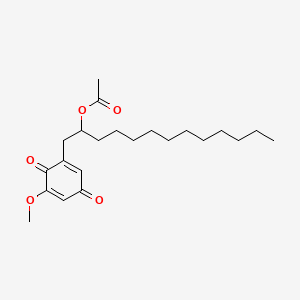
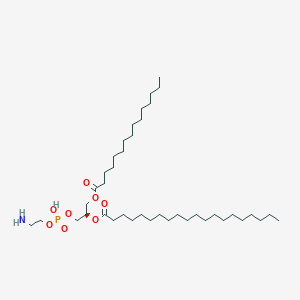
![3-{[(9-Cyano-9,10-dihydro-10-methylacridin-9-YL)carbonyl]amino}propanoic acid](/img/structure/B1217703.png)
![(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid](/img/new.no-structure.jpg)
